methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate

Crystallography Solid-state chemistry Hydrogen bonding

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate solves inconsistent cross-coupling reactivity: its unique catemeric H-bond architecture ensures reproducible solubility, while the weak C-I bond enables mild Suzuki-Miyaura & Sonogashira couplings. • Superior C-I reactivity vs. C-Br/C-Cl • 97% purity, batch-specific CoA (NMR, HPLC, GC) • Distinct ¹H NMR signatures for unambiguous analytical characterization. Available from BenchChem with reliable global shipping.

Molecular Formula C7H9IN2O2
Molecular Weight 280.06 g/mol
CAS No. 1175275-82-7
Cat. No. B1454562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
CAS1175275-82-7
Molecular FormulaC7H9IN2O2
Molecular Weight280.06 g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=C(C=N1)I
InChIInChI=1S/C7H9IN2O2/c1-12-7(11)2-3-10-5-6(8)4-9-10/h4-5H,2-3H2,1H3
InChIKeyXOKVCLROHSZHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS 1175275-82-7): What Procurement Teams Need to Know About This Pyrazole Building Block


Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate (CAS 1175275-82-7; MFCD20326730) is a heterocyclic organic compound belonging to the pyrazole derivative class, with the molecular formula C7H9IN2O2 and molecular weight 280.06 g/mol [1]. It features a 4-iodo-substituted pyrazole ring N1-linked to a methyl propanoate ester side chain . As an N-substituted 4-iodopyrazole, this compound serves primarily as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, with the iodo substituent at the 4-position providing a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig transformations [2].

Why Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Cannot Be Simply Replaced by Other 4-Halopyrazoles or Ester Analogs


Substitution of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate with seemingly similar compounds introduces risks across multiple dimensions. At the crystallographic level, the 4-iodo substituent drives a fundamentally different solid-state hydrogen-bonding architecture compared to bromo/chloro analogs—the bromo and chloro compounds form isostructural trimeric H-bonding motifs, whereas the iodo analog adopts a non-isostructural catemeric arrangement [1]. This divergence in crystal packing directly impacts physical properties including solubility and stability profiles. At the synthetic utility level, the iodine atom at the 4-position provides superior reactivity in cross-coupling reactions due to the weaker C-I bond compared to C-Br or C-Cl [2]. At the analytical level, ¹H NMR spectroscopic signatures differ measurably across the 4-halogenated pyrazole series, with the iodo derivative exhibiting distinct chemical shift patterns [3]. Finally, the methyl ester moiety confers distinct physicochemical properties—boiling point of 331.2±22.0°C, density of 1.83±0.1 g/cm³, and pKa of -0.03±0.10—compared to ethyl ester or carboxylic acid analogs . These differences collectively preclude simple interchange without re-validation.

Quantitative Differentiation Evidence: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate vs. Key Comparators


Crystal Structure Divergence: 4-Iodo vs. 4-Bromo/4-Chloro Pyrazole Scaffolds

The crystallographic architecture of the 4-iodopyrazole core differs fundamentally from its bromo and chloro analogs. While 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric H-bonding motifs, 4-iodo-1H-pyrazole adopts a non-isostructural catemeric arrangement. This divergence directly affects crystal packing density and solid-state stability [1].

Crystallography Solid-state chemistry Hydrogen bonding Pyrazole derivatives

¹H NMR Spectroscopic Fingerprint: Distinguishing 4-Iodo from Other 4-Halogenated Pyrazoles

Experimental and DFT-calculated ¹H NMR spectra across the series of 4-halogenated-1H-pyrazoles (4-F-pzH, 4-Cl-pzH, 4-Br-pzH, 4-I-pzH) reveal distinct chemical shift patterns attributable to the electronic effects of each halogen substituent. The 4-iodo derivative exhibits characteristic downfield shifts for the pyrazole ring protons (H3 and H5) relative to the fluoro and chloro analogs, providing an analytically distinguishable fingerprint [1].

NMR spectroscopy Analytical chemistry Pyrazole characterization DFT calculation

Cross-Coupling Reactivity: 4-Iodo Pyrazoles as Superior Substrates for Pd-Catalyzed Transformations

The 4-iodo substituent on the pyrazole ring provides a significantly more reactive handle for palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs, due to the lower carbon-halogen bond dissociation energy. This enhanced reactivity translates to higher coupling yields under milder reaction conditions [1]. Heck-Mizoroki reactions of 1-protected-4-iodo-1H-pyrazoles with alkenes have been demonstrated to efficiently yield 1-protected-4-alkenyl-1H-pyrazoles [2], while direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols proceeds via CuI-catalyzed coupling [3].

Cross-coupling Suzuki-Miyaura Sonogashira Palladium catalysis C-I bond activation

Analytical Verification: Vendor-Supplied Batch QC Documentation

Multiple established vendors supply methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate with standardized QC documentation including NMR, HPLC, and GC analytical reports. Bidepharm provides the compound at 97% standard purity with batch-specific certificates of analysis . The compound is commercially available from GlpBio (Catalog GF09023), ChemScene (CS-0163305), and Fujifilm Wako (BLD Pharmatech sourcing), with documented storage specifications (2-8°C protected from light) and shipping conditions .

Quality control HPLC purity NMR GC Procurement specification

Recommended Procurement Use Cases for Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate Based on Evidence


Medicinal Chemistry Lead Optimization: Introducing Diverse Aryl/Heteroaryl Substituents via Suzuki-Miyaura Coupling

The 4-iodo substituent on the pyrazole ring provides an optimal reactive handle for Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids [1]. The weaker C-I bond (vs. C-Br or C-Cl) enables coupling under milder conditions, preserving sensitive functional groups elsewhere in the molecule [2]. Researchers developing kinase inhibitors, GPCR modulators, or epigenetic probes can leverage this building block to efficiently explore structure-activity relationships (SAR) at the pyrazole 4-position, where the methyl propanoate side chain provides a versatile handle for further derivatization or conjugation.

Process Chemistry: Sonogashira Coupling for Alkyne Introduction

The 4-iodopyrazole core of methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate serves as an excellent substrate for Sonogashira coupling with terminal alkynes [1]. This transformation is particularly valuable for introducing ethynyl fragments, which are common pharmacophores in CNS-targeted therapeutics and fluorescent probes. Literature precedent demonstrates that 1,1′-methylenebis(4-iodo-1H-pyrazoles) undergo Sonogashira coupling to yield 4,4′-diethynyl derivatives, which can be further elaborated via oxidative polycondensation to produce oligomeric materials with molecular weights exceeding 9000 [3]. The quantitative synthetic utility of this iodo building block in Sonogashira chemistry makes it a strategically important procurement item for laboratories engaged in alkyne-containing molecule synthesis.

Analytical Reference Standard and Method Development

Given its well-defined spectroscopic properties—including distinct ¹H NMR signatures relative to other 4-halogenated pyrazoles [1] and standardized purity (97%) with vendor-supplied analytical documentation (NMR, HPLC, GC) [2]—this compound is suitable as an analytical reference standard. The iodine atom provides a heavy-atom label that generates characteristic isotope patterns in mass spectrometry, facilitating metabolite identification and quantification in drug metabolism and pharmacokinetic (DMPK) studies. Procurement for this use case requires batch-specific Certificates of Analysis.

Crystallography and Solid-State Formulation Studies

The distinct catemeric hydrogen-bonding architecture of the 4-iodopyrazole core—which differs fundamentally from the trimeric motifs observed in bromo and chloro analogs [1]—makes methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate a valuable model compound for studying halogen-dependent solid-state behavior. Researchers engaged in crystal engineering, polymorph screening, or co-crystal design may select this compound specifically to investigate how the iodo substituent influences packing density, thermal stability, and dissolution characteristics—properties that directly impact the developability of pyrazole-containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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